(S)-3-((1H-indol-3-yl)methyl)morpholine

Catalog No.
S12536621
CAS No.
M.F
C13H16N2O
M. Wt
216.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-((1H-indol-3-yl)methyl)morpholine

Product Name

(S)-3-((1H-indol-3-yl)methyl)morpholine

IUPAC Name

(3S)-3-(1H-indol-3-ylmethyl)morpholine

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

InChI

InChI=1S/C13H16N2O/c1-2-4-13-12(3-1)10(8-15-13)7-11-9-16-6-5-14-11/h1-4,8,11,14-15H,5-7,9H2/t11-/m0/s1

InChI Key

OBEIPTLFNWMGFT-NSHDSACASA-N

Canonical SMILES

C1COCC(N1)CC2=CNC3=CC=CC=C32

Isomeric SMILES

C1COC[C@@H](N1)CC2=CNC3=CC=CC=C32

(S)-3-((1H-indol-3-yl)methyl)morpholine is a compound characterized by its unique structural features, which include a morpholine ring and an indole moiety. The morpholine part contributes to its potential as a pharmacophore, while the indole structure is often associated with various biological activities. This compound has garnered interest in medicinal chemistry due to its possible therapeutic applications.

The chemical reactivity of (S)-3-((1H-indol-3-yl)methyl)morpholine can be analyzed through various types of reactions:

  • Oxidation: The compound can undergo oxidation reactions to form more complex derivatives.
  • Reduction: Reduction processes can convert the morpholine or indole components into saturated forms.
  • Substitution Reactions: Electrophilic substitution can occur on the indole ring, particularly at the 3-position, allowing for further functionalization.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve halogens or nitro groups under acidic conditions.

The synthesis of (S)-3-((1H-indol-3-yl)methyl)morpholine typically involves several steps:

  • Formation of Indole Derivative: This can be achieved through methods such as Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
  • Morpholine Preparation: Morpholine can be synthesized from diethylene glycol and ammonia or through other synthetic routes.
  • Coupling Reaction: The indole and morpholine components are coupled using methods such as nucleophilic substitution or condensation reactions.

Recent advancements in microflow technology have enabled more efficient synthesis by controlling reaction conditions precisely, minimizing side reactions such as dimerization .

(S)-3-((1H-indol-3-yl)methyl)morpholine has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it is being explored for therapeutic applications, particularly in oncology and infectious diseases.
  • Chemical Biology: The compound can serve as a biochemical probe to study interactions with specific molecular targets.
  • Material Science: Its unique structure may also find applications in developing new materials or catalysts in organic synthesis.

Studies on (S)-3-((1H-indol-3-yl)methyl)morpholine have focused on its interactions with biological macromolecules:

  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes by binding to active sites, disrupting their function.
  • Receptor Binding: The compound's structure allows it to interact with various receptors, potentially influencing signaling pathways within cells.

These interactions are crucial for understanding its mechanism of action and therapeutic potential.

Several compounds share structural similarities with (S)-3-((1H-indol-3-yl)methyl)morpholine. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
Indole-3-acetic acidSimple indole structurePlant hormone involved in growth regulation
QuinolineAromatic nitrogen-containing compoundLacks the indole moiety but shares similar reactivity
TryptophanAmino acid with an indole ringEssential amino acid involved in protein synthesis
2-(1H-Indol-3-yl)quinazolinoneIndole fused with quinazolinoneExhibits unique anticancer properties

Uniqueness

(S)-3-((1H-indol-3-yl)methyl)morpholine stands out due to its combination of the morpholine and indole structures, which provides a versatile platform for further chemical modifications. This dual functionality enhances its potential for diverse biological activities and applications in drug development.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

216.126263138 g/mol

Monoisotopic Mass

216.126263138 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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